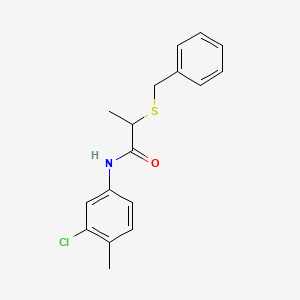![molecular formula C22H25NO2 B3937198 8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline](/img/structure/B3937198.png)
8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline
説明
8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline, also known as IQP, is a chemical compound that has been widely studied for its potential therapeutic applications. IQP belongs to the class of quinolines, which are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties.
科学的研究の応用
8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline has been studied for its potential therapeutic applications in various fields, including cancer, Alzheimer's disease, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, this compound has been found to inhibit the aggregation of amyloid beta peptides, which are associated with the pathogenesis of the disease. In infectious disease research, this compound has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.
作用機序
The mechanism of action of 8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to inhibit the activity of protein kinase C, a signaling pathway that is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In Alzheimer's disease models, this compound has been shown to reduce the levels of amyloid beta peptides and improve cognitive function. In infectious disease models, this compound has been found to have antimicrobial activity against various pathogens, including bacteria and fungi.
実験室実験の利点と制限
8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline has several advantages for lab experiments, including its high potency, low toxicity, and diverse biological activities. However, this compound also has some limitations, such as its low solubility in water and its potential for off-target effects. Therefore, careful optimization of experimental conditions and controls is necessary to ensure the specificity and reproducibility of the results.
将来の方向性
There are several future directions for research on 8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline, including the following:
1. Investigation of the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds.
2. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its suitability for clinical use.
3. Development of this compound-based drug delivery systems to improve its solubility and bioavailability.
4. Assessment of the potential of this compound as a combination therapy with other anticancer, anti-Alzheimer's disease, and antimicrobial agents.
5. Investigation of the molecular mechanisms underlying the effects of this compound on various signaling pathways and enzymes.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. The synthesis method of this compound involves the reaction of 8-hydroxyquinoline with 2-isopropyl-5-methylphenol and 3-chloropropylamine in the presence of a catalyst. This compound has been shown to have diverse biological activities, including antitumor, anti-Alzheimer's disease, and antimicrobial properties. However, further research is needed to fully understand the mechanism of action and optimize the experimental conditions for its use in clinical settings.
特性
IUPAC Name |
8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-16(2)19-11-10-17(3)15-21(19)25-14-6-13-24-20-9-4-7-18-8-5-12-23-22(18)20/h4-5,7-12,15-16H,6,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWUUGHPXGSCMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B3937125.png)
![1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B3937126.png)
![3-(4-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B3937129.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2,5-dimethoxyphenyl)ethanone hydrochloride](/img/structure/B3937143.png)
![3-isopropoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3937158.png)

![N-[2-(benzylthio)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B3937163.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937171.png)
![1-chloro-3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3937182.png)
![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B3937184.png)
![N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide](/img/structure/B3937192.png)
![4-{[4-(diethylamino)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937204.png)
![N-[2-(benzylthio)ethyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3937206.png)
![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B3937218.png)